molecular formula C7H6ClF3N2 B3210076 (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine CAS No. 1060810-25-4

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine

Cat. No.: B3210076
CAS No.: 1060810-25-4
M. Wt: 210.58 g/mol
InChI Key: RPUXBIDOELRMCG-UHFFFAOYSA-N
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Description

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine is a compound that features a pyridine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a precursor such as 2-chloro-4-iodopyridine is reacted with a trifluoromethylating agent . Another method involves the direct fluorination of a suitable pyridine derivative .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The exchange between chlorine and fluorine atoms using trichloromethyl-pyridine is one such method . The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, nucleophiles such as amines and thiols, and oxidizing or reducing agents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

What sets (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and trifluoromethyl groups in specific positions on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H,3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUXBIDOELRMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227753
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-25-4
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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